molecular formula C8H11ClN4 B1270207 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 263276-45-5

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B1270207
CAS No.: 263276-45-5
M. Wt: 198.65 g/mol
InChI Key: VYFKNMLIUPIVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrrolidine ring attached to the pyrimidine core, with a chlorine atom at the 4-position and an amine group at the 2-position

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions are primarily inhibitory, meaning that this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme and pathway involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the insulin-like growth factor 1 receptor, which plays a crucial role in cell growth and metabolism . Additionally, it has antioxidative and antibacterial properties, which can affect the cell cycle and overall cellular health . By interacting with these pathways, this compound can alter cellular functions, potentially leading to therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate. For example, by inhibiting phosphodiesterase type 5, it can affect cyclic nucleotide signaling, which is crucial for various cellular processes . Additionally, its interaction with the insulin-like growth factor 1 receptor can lead to changes in gene expression, further influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes can diminish as the compound degrades, leading to a decrease in its overall efficacy . Additionally, prolonged exposure to this compound in in vitro or in vivo studies can lead to adaptive cellular responses, potentially altering its initial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its inhibition of isocitrate dehydrogenase 1 can affect the tricarboxylic acid cycle, altering cellular energy production and metabolic balance . These interactions underscore the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its overall efficacy and potential side effects, as its accumulation in certain tissues may lead to localized toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can enhance its inhibitory effects on mitochondrial enzymes, further influencing cellular metabolism . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with ammonia or an amine source. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Ammonia, primary and secondary amines.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
  • 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Comparison:

Properties

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFKNMLIUPIVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363238
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

263276-45-5
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.